molecular formula C19H22N6O4 B2817798 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923128-71-6

8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2817798
CAS No.: 923128-71-6
M. Wt: 398.423
InChI Key: PQIQASWJBHLMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative featuring a fused imidazo[2,1-f]purine core substituted at positions 1 and 7 with methyl groups and at position 8 with a 2-((2,4-dimethoxyphenyl)amino)ethyl side chain. The 2,4-dimethoxy substitution on the phenyl ring introduces electron-donating groups that may influence solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

6-[2-(2,4-dimethoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-11-10-25-15-16(23(2)19(27)22-17(15)26)21-18(25)24(11)8-7-20-13-6-5-12(28-3)9-14(13)29-4/h5-6,9-10,20H,7-8H2,1-4H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIQASWJBHLMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=C(C=C(C=C4)OC)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

    Coupling reactions: Such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related imidazo[2,1-f]purine derivatives:

Compound Substituents Key Biological Activities Physicochemical Properties
Target Compound
8-(2-((2,4-Dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione
- 1,7-dimethyl
- 8-(2-((2,4-dimethoxyphenyl)amino)ethyl
Hypothesized PDE4B1/PDE10A inhibition; potential 5-HT/D2 receptor interaction (inferred) Moderate solubility (due to polar aminoethyl and dimethoxy groups)
Compound 5
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl analog
- 1,3-dimethyl
- 8-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl butyl
PDE4B1 inhibition (IC₅₀ < 1 µM); moderate 5-HT1A/D2 receptor affinity High lipophilicity (due to dihydroisoquinolinyl and butyl groups)
1,7-Dimethyl-8-(2-phenylethyl)
(CAS 796886-59-4)
- 1,7-dimethyl
- 8-(2-phenylethyl)
No explicit activity reported; structural analog for kinase inhibitor design Low aqueous solubility (hydrophobic phenylethyl substituent)
8-(2-Hydroxyethyl)-1,7-dimethyl - 1,7-dimethyl
- 8-(2-hydroxyethyl)
Unspecified biological activity Higher solubility (polar hydroxyethyl group)
8-Butyl-7-(2,6-dimethylphenyl)-1-methyl - 1-methyl
- 8-butyl
- 7-(2,6-dimethylphenyl)
Kinase inhibition (specific targets not detailed) Enhanced metabolic stability (alkyl and aromatic substituents)

Key Structural and Functional Insights

Substituent Effects on Receptor Binding

  • 2,4-Dimethoxyphenylaminoethyl vs. Phenylethyl: The target compound’s 2,4-dimethoxyphenylaminoethyl group may enhance selectivity for aminergic receptors (e.g., 5-HT1A, D2) compared to the phenylethyl analog (CAS 796886-59-4), which lacks hydrogen-bonding capacity .
  • Hydroxyethyl vs. Alkyl Chains : The 8-(2-hydroxyethyl) derivative likely exhibits better aqueous solubility than the target compound but reduced blood-brain barrier penetration due to higher polarity.

Enzyme Inhibition Potential

  • The 6,7-dimethoxy-3,4-dihydroisoquinolinyl substituent in Compound 5 confers potent PDE4B1 inhibition, suggesting that the target compound’s dimethoxyphenyl group might similarly engage with PDE active sites .
  • The absence of a dihydroisoquinoline moiety in the target compound could reduce off-target effects compared to Compound 5 .

Biological Activity

The compound 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS Number: 923128-71-6) is a derivative of imidazopurine and has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N6O4C_{19}H_{22}N_{6}O_{4}, with a molecular weight of 398.4 g/mol. Its structure features an imidazo[2,1-f]purine core substituted with a dimethoxyphenyl group and an aminoethyl chain. This unique structure may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₂N₆O₄
Molecular Weight398.4 g/mol
CAS Number923128-71-6

Antidepressant-like Activity

Recent studies have highlighted the compound's potential as an antidepressant through its interaction with serotonin receptors. Specifically, it has shown intrinsic activity at the serotonin 5-HT1A receptor, which is a significant target in the development of new antidepressants. In animal models, compounds structurally related to this imidazopurine derivative demonstrated antidepressant-like effects in forced swim tests, suggesting that they may enhance serotonergic transmission .

The mechanism through which this compound exerts its effects appears to involve modulation of neurotransmitter systems. The activation of the 5-HT1A receptor has been linked to improved mood and reduced anxiety. Additionally, studies indicate that these compounds do not exhibit anticholinergic properties and have minimal side effects related to sedation or metabolic disturbances .

Case Studies and Research Findings

Research involving similar compounds has provided insights into their pharmacokinetic profiles and safety evaluations. For instance:

  • Study on AZ-853 and AZ-861 : These related compounds were evaluated for their pharmacological profiles in animal models. AZ-853 exhibited a stronger antidepressant-like effect compared to AZ-861 due to better brain penetration and receptor activity. Both compounds induced some side effects such as mild sedation but did not significantly affect glucose levels in serum .
  • Potential for Neuroprotection : There is emerging evidence suggesting that imidazopurine derivatives may possess neuroprotective properties. A study on neutral sphingomyelinase inhibitors indicated that modifications in similar structures could lead to enhanced brain penetration and protective effects against neurodegenerative conditions .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Core formation: Construction of the imidazo[2,1-f]purine scaffold via cyclization under controlled temperatures (e.g., 60–80°C) and solvent systems like ethanol or dichloromethane .
  • Substituent introduction: The 2,4-dimethoxyphenylaminoethyl side chain is attached via nucleophilic substitution or coupling reactions, requiring catalysts like Pd(PPh₃)₄ for efficiency .
  • Purification challenges: Due to structural complexity, HPLC or column chromatography is essential to isolate the product (>95% purity), with yields often <50% due to steric hindrance .

Q. How do I confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy peaks at δ 3.8–4.0 ppm, imidazo-purine protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry: High-resolution ESI-MS to confirm molecular weight (C₂₀H₂₄N₆O₄; expected [M+H]⁺ = 413.19) .
  • X-ray crystallography: For resolving 3D conformation, critical for understanding receptor-binding interactions .

Advanced Research Questions

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

Key modifications include:

  • Methoxy group positioning: 2,4-Dimethoxy substitution enhances solubility and receptor affinity compared to chloro or methyl analogs .
  • Alkyl chain length: Ethyl spacers between the purine core and aryl groups improve membrane permeability vs. methyl/propyl chains .
  • Imidazo-purine core rigidity: Methyl groups at N1/N7 positions stabilize the planar structure, favoring enzyme inhibition (e.g., kinase targets) .

Q. How do I resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Address variability via:

  • Assay standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) .
  • Solubility adjustments: Optimize DMSO concentrations (<0.1% v/v) to prevent aggregation artifacts .
  • Metabolic stability tests: Liver microsome assays (human/rat) to identify rapid degradation pathways affecting potency .

Q. What in silico methods predict target interactions for this compound?

Combine:

  • Molecular docking: Use AutoDock Vina with PDB structures (e.g., 8HZ for kinase domains) to map binding poses .
  • MD simulations: GROMACS for assessing binding stability (≥100 ns trajectories) and identifying key residues (e.g., Lys68, Asp184 in kinase targets) .
  • QSAR modeling: Train models with datasets of imidazo-purine analogs to prioritize synthetic targets .

Q. How do I design experiments to elucidate its mechanism of action?

Employ:

  • Pull-down assays: Biotinylated derivatives coupled with streptavidin beads to isolate protein targets from lysates .
  • Transcriptomic profiling: RNA-seq to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • Kinase profiling panels: Screen against 100+ kinases (e.g., EGFR, CDK2) to pinpoint selectivity .

Methodological Notes

  • Contradictory Data: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Always replicate under standardized protocols .
  • Advanced Characterization: Cryo-EM or SPR can validate target engagement for low-solubility batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.